molecular formula C17H18N4O2 B2785581 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 1448059-94-6

2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2785581
CAS No.: 1448059-94-6
M. Wt: 310.357
InChI Key: QQJWATZWRDGNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group The compound also contains a pyrazole ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting with a precursor such as 2,5-dimethylfuran, which can be synthesized via cyclization reactions.

    Introduction of the carboxamide group: This can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.

    Synthesis of the pyrazole ring: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling of the pyridine moiety: This step involves the formation of a bond between the pyrazole and pyridine rings, often through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Biology : It may serve as a ligand in biochemical studies, interacting with proteins and enzymes. Medicine Industry : Use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    2,5-dimethylfuran: Lacks the carboxamide and pyrazole-pyridine moieties.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Lacks the dimethyl groups on the furan ring.

    2,5-dimethyl-N-(2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Lacks the pyridine moiety.

Uniqueness: The presence of both the pyrazole-pyridine moiety and the dimethyl-substituted furan ring in 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-11-15(13(2)23-12)17(22)19-8-10-21-9-5-16(20-21)14-3-6-18-7-4-14/h3-7,9,11H,8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJWATZWRDGNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.